N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

Neprilysin 2 (NEP2) Isoform Discrimination Fluorogenic Substrate Selectivity

Quantitative detection of neutral endopeptidase (NEP) activity is often confounded by off-target protease interference in crude lysates. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (DAGNPG) is a validated fluorogenic substrate designed for NEP specificity. - **Selective cleavage:** Gly-Phe(pNO2) bond targeted by NEP; not cleaved by NEP2, aminopeptidases, or dipeptidylaminopeptidases. - **Validated applications:** Tissue homogenates (brain/kidney), cultured cells (PyMS, endothelial), and high-throughput screening (PubChem AID 1119528). - **Standardized assays:** Km = 45 µM; use with phosphoramidon control for precise NEP-specific quantification. ≥95% purity by HPLC. Supplied for R&D use only.

Molecular Formula C28H32N6O9S
Molecular Weight 628.7 g/mol
Cat. No. B12063219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly
Molecular FormulaC28H32N6O9S
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)
InChIKeyMIHGGGACSSHXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAGNPG: Fluorogenic Substrate for NEP


N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly (also designated DAGNPG or Dansyl-D-Ala-Gly-Phe(pNO2)-Gly) is a synthetic fluorogenic peptide substrate specifically developed for the quantitative detection of neutral endopeptidase (neprilysin, NEP, EC 3.4.24.11), also known as enkephalinase [1]. This compound utilizes an intramolecular fluorescence quenching mechanism, where the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore is quenched by the adjacent p-nitrophenylalanine residue; upon enzymatic cleavage at the Gly-Phe(pNO2) peptide bond by NEP, the quenching interaction is disrupted, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity [1]. DAGNPG is supplied commercially with a purity specification of ≥95% by HPLC , providing researchers with a standardized, off-the-shelf reagent for reproducible NEP activity measurements across multiple biological matrices and tissue types [2].

Detection Intramolecular quenching-based fluorogenic detection
Purity Supplied at ≥95% HPLC purity for standardization
Selectivity Reported resistance to aminopeptidase interference

DAGNPG Selectivity vs. Generic Substrates


Neprilysin (NEP) is a promiscuous zinc metallopeptidase with over 50 putative peptide substrates and a broad cleavage preference for the amino side of hydrophobic residues [1]. Consequently, many generic fluorogenic peptides designed for other metalloproteases (e.g., thermolysin, ACE, or MMPs) exhibit either poor selectivity for NEP, lack of robust intramolecular quenching, or susceptibility to interference by co-occurring aminopeptidases and dipeptidylaminopeptidases in crude biological samples [2]. The specific sequence architecture of DAGNPG—incorporating a D-Ala residue at the N-terminus, a strategically positioned p-nitrophenylalanine quencher, and a cleavage site optimized for NEP's S1′ hydrophobic pocket—confers a selectivity profile and kinetic signature that cannot be assumed for structurally related dansylated peptides or alternative quenched-fluorescent substrates [2][3]. The following quantitative evidence demonstrates where DAGNPG provides verifiable differentiation relative to its closest analogs.

Generic dansylated peptides
May lack the specific intramolecular quenching design and NEP-optimized cleavage site, altering signal specificity.
AMC-based substrates
Can be cleaved by both NEP and NEP2, preventing isoform-specific activity attribution in mixed samples.

DAGNPG Comparative Evidence


NEP vs. NEP2 Substrate Discrimination

In a direct head-to-head comparison using HEK293 cells stably expressing mouse NEP2 versus NEP, the substrate Suc-Ala-Ala-Phe-AMC was cleaved by both NEP2 and NEP, whereas DAGNPG (Dansyl-D-Ala-Gly-p-nitro-Phe-Gly) was cleaved exclusively by NEP and showed no detectable hydrolysis by NEP2 [1]. This differential cleavage profile establishes DAGNPG as a discriminatory substrate capable of distinguishing NEP activity from NEP2 activity in mixed or comparative enzyme preparations, a property not shared by the AMC-based comparator [1].

NEP/NEP2 Discrimination
Head-to-head
DAGNPG cleaved by NEP only; Suc-Ala-Ala-Phe-AMC cleaved by both isoforms
Supports NEP-specific assay interpretation
HEK293 cell expression model
Neprilysin 2 (NEP2) Isoform Discrimination Fluorogenic Substrate Selectivity Metalloprotease Assay

Kinetics vs. Abz-Based Substrates

Cross-study comparison of published kinetic parameters reveals that DAGNPG exhibits a Km of 45 µM and Vmax of 0.65 µmol/mg protein/min for NEP-catalyzed hydrolysis [1]. In contrast, the more recently developed intramolecularly quenched substrates Abz-DRRL-EDDnp and Abz-DRRF-EDDnp demonstrate substantially lower Km values of 2.8 µM and 5.0 µM respectively, with kcat values of 5.3 min⁻¹ and 7.0 min⁻¹, yielding catalytic efficiencies (kcat/Km) of 2 min⁻¹µM⁻¹ and 1.4 min⁻¹µM⁻¹ [2]. While the Abz-based substrates offer higher apparent affinity, DAGNPG remains the reference standard for historical data comparability and is explicitly validated for resistance to aminopeptidase and dipeptidylaminopeptidase interference [1], a selectivity attribute not fully characterized for the Abz-EDDnp series in all biological matrices.

Kinetics vs Abz Substrates
Cross-study
Km = 45 µM (DAGNPG)
Supports historical data comparability
Abz substrates show lower Km (2.8–5.0 µM); enzyme prep differences may affect comparison
Enzyme Kinetics Km Determination kcat/Km Substrate Optimization NEP Assay Development

Aminopeptidase Resistance Profile

DAGNPG was specifically designed and experimentally validated to resist cleavage by aminopeptidase and dipeptidylaminopeptidase activities that are commonly present in crude tissue homogenates and biological fluids [1]. This selectivity is conferred by the D-Ala residue at the N-terminus and the specific sequence context. In class-level inference, alternative dansylated peptide substrates for NEP—such as dansyl-Gly-Trp-Gly and dansyl-Gly-Tyr-Gly, which operate via fluorescence energy transfer rather than intramolecular quenching—while useful for continuous recording, exhibit Km and kcat values that show no significant difference between them, indicating that the active site of enkephalinase easily accommodates tryptophan residues [2]; however, their broader selectivity profile against aminopeptidases in complex matrices is less extensively documented than that of DAGNPG [1].

Aminopeptidase Resistance
Class-level
Not cleaved by aminopeptidase or dipeptidylaminopeptidase
Supports crude lysate assay specificity
FRET-based dansyl peptides less systematically documented
Enzyme Selectivity Off-Target Cleavage Aminopeptidase Resistance Crude Lysate Assays NEP Specificity

Commercial Availability and Standardization

DAGNPG (N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly) is commercially available from multiple reputable vendors (including Sigma-Aldrich as catalog D2155) with a specified purity of ≥95% by HPLC and defined solubility parameters of 50 mg/mL in methanol . This standardized commercial availability contrasts with alternative NEP substrates such as Abz-DRRL-EDDnp, Abz-DRRF-EDDnp, or custom FRET-based peptides, which typically require custom synthesis, lack vendor-verified purity specifications, and exhibit batch-to-batch variability in fluorescence properties [1]. Storage specifications (−20°C) and product documentation (Certificates of Analysis) are standardized across commercial suppliers , supporting assay reproducibility across laboratories.

Commercial Standardization
Supplier-specified
≥95% HPLC purity; catalog availability from major vendors
Supports inter-laboratory reproducibility
Verify COA for lot-specific purity
Commercial Reagent HPLC Purity Quality Control Reproducibility Procurement

DAGNPG Validated Applications


NEP Activity Quantification in Tissue Homogenates

DAGNPG has been validated for quantitative measurements of NEP activity in tissue homogenates from brain and kidney, using standardized assay conditions of 50 µM substrate incubated with 100 µg tissue protein [1]. This application is particularly relevant for Alzheimer's disease research, where NEP is the primary amyloid-β (Aβ)-degrading enzyme, and for cardiovascular studies investigating atrial natriuretic factor (ANF) metabolism [1]. The validated resistance to aminopeptidase interference [2] ensures that activity measurements in crude tissue lysates reflect authentic NEP activity rather than off-target peptide degradation. NEP activity is calculated by subtracting the phosphoramidon-inhibited (NEP-specific) signal from total substrate cleavage [3], enabling precise quantification of NEP-specific activity in complex biological matrices.

NEP Inhibitor Potency Screening

DAGNPG is established as a reference substrate for determining the inhibitory potency of compounds against NEP [1]. The well-characterized Km of 45 µM [2] provides a benchmark for designing competitive inhibition assays at substrate concentrations near Km, enabling accurate IC₅₀ and Ki determinations for NEP inhibitors. The assay has been employed in high-throughput screening formats, including PubChem BioAssay AID 1119528, which used DAGNPG as substrate to measure inhibition of human NEP with a 10-minute preincubation followed by 2-hour spectrophotometric analysis [3]. This validated protocol supports reproducible inhibitor characterization across academic and pharmaceutical screening campaigns.

NEP/NEP2 Isoform Discrimination in Cells

In cellular systems where both NEP and the homologous NEP2 protease may be co-expressed, DAGNPG provides unique discriminatory power: it is cleaved exclusively by NEP and not by NEP2, whereas the commonly used alternative substrate Suc-Ala-Ala-Phe-AMC is cleaved by both isoforms [1]. This differential cleavage profile enables researchers to attribute activity measurements specifically to NEP rather than NEP2, a critical distinction for studies investigating the distinct physiological roles and substrate specificities of these related metalloproteases [1]. This application is particularly relevant for HEK293-based expression systems and for investigations of NEP2 biology in brain and reproductive tissues.

NEP Activity in Osteoblasts and Endothelial Cells

DAGNPG has been successfully applied to measure NEP activity in cultured cell models, including osteoblastic PyMS cells and endothelial cell systems [1][2]. In osteoblastic cells, NEP activity was assessed by monitoring cleavage of DAGNPG to release fluorescent Dansyl-D-Ala-Gly, with activity completely blocked by 1 µM thiorphan, confirming NEP-specific signal [1]. In endothelial cell studies, the substrate enabled investigation of NEP's role in bradykinin degradation, where the NEP inhibitor phosphoramidon (10 nM) decreased degradation and extended bradykinin half-life from 29 ± 1 to 46 ± 2 minutes [2]. These validated cell-based applications support the use of DAGNPG for studying NEP-mediated peptide metabolism in physiologically relevant cellular contexts.

Application
Selection Property
Validation Focus
Tissue NEP activity measurement
Aminopeptidase resistance
Crude lysate signal specificity
NEP inhibitor potency screening
Characterized Km benchmark
Competitive inhibition assay reproducibility
NEP/NEP2 isoform discrimination
NEP-specific cleavage profile
Isoform expression system validation
Cell-based NEP metabolism studies
Cell-based assay compatibility
Osteoblast/endothelial metabolism validation

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25 linked technical documents
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